3-[(Sec-butylamino)sulfonyl]benzoic acid
Overview
Description
3-[(Sec-butylamino)sulfonyl]benzoic acid is an organic compound with the molecular formula C11H15NO4S. It is used in various research applications, particularly in the field of proteomics . This compound is characterized by the presence of a benzoic acid moiety substituted with a sec-butylamino group and a sulfonyl group.
Preparation Methods
The synthesis of 3-[(Sec-butylamino)sulfonyl]benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-sulfobenzoic acid with sec-butylamine under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-[(Sec-butylamino)sulfonyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.
Scientific Research Applications
3-[(Sec-butylamino)sulfonyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Sec-butylamino)sulfonyl]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, affecting their structure and function. The sec-butylamino group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
3-[(Sec-butylamino)sulfonyl]benzoic acid can be compared with other similar compounds, such as:
4-[(Sec-butylamino)sulfonyl]benzoic acid: Similar structure but with the sulfonyl group in the para position.
3-[(Tert-butylamino)sulfonyl]benzoic acid: Similar structure but with a tert-butyl group instead of a sec-butyl group.
3-[(Sec-butylamino)sulfonyl]phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of a benzoic acid moiety. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Biological Activity
3-[(Sec-butylamino)sulfonyl]benzoic acid, a benzoic acid derivative, has garnered attention in the scientific community for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.
Chemical Structure and Synthesis
The compound this compound is characterized by the presence of a sulfonamide group attached to a benzoic acid structure. The synthesis typically involves the reaction of benzoic acid derivatives with sec-butylamine under appropriate conditions, often utilizing sulfonyl chlorides to introduce the sulfonamide functionality.
Property | Details |
---|---|
IUPAC Name | This compound |
CAS Number | 7326-76-3 |
Molecular Formula | C12H17N1O3S1 |
Molecular Weight | 253.34 g/mol |
The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Research indicates that this compound may modulate the activity of certain proteolytic enzymes, thereby influencing cellular processes such as apoptosis and protein degradation.
Antimicrobial Activity
Studies have shown that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial properties. For instance, in vitro assays demonstrated that this compound can inhibit the growth of various bacterial strains, suggesting its potential application in developing antimicrobial agents .
Anti-inflammatory Properties
Research has also indicated that this compound possesses anti-inflammatory effects. In cell-based assays, it was observed to reduce the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This action may be beneficial in treating conditions characterized by excessive inflammation.
Case Studies
- Inhibition of Proteasomal Activity : A study highlighted that compounds similar to this compound could enhance proteasomal activity in human fibroblasts, promoting protein degradation pathways essential for cellular homeostasis .
- Cytotoxicity Evaluation : In a cytotoxicity assessment involving cancer cell lines (Hep-G2 and A2058), this compound demonstrated low toxicity levels at therapeutic concentrations, indicating a favorable safety profile for further development.
Research Findings
Recent studies have focused on the following aspects:
- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related damage.
- Enzyme Inhibition : It has been evaluated for its ability to inhibit key enzymes such as tyrosinase and angiotensin-converting enzyme (ACE), which are implicated in various physiological processes and disease states.
Properties
IUPAC Name |
3-(butan-2-ylsulfamoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-3-8(2)12-17(15,16)10-6-4-5-9(7-10)11(13)14/h4-8,12H,3H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMUKJSWCWYSGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406679 | |
Record name | 3-[(sec-butylamino)sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7326-76-3 | |
Record name | 3-[[(1-Methylpropyl)amino]sulfonyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7326-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(sec-butylamino)sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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